molecular formula C3H12ClN3 B1381263 (2-Aminopropyl)hydrazine hydrochloride CAS No. 1803560-99-7

(2-Aminopropyl)hydrazine hydrochloride

Cat. No. B1381263
M. Wt: 125.6 g/mol
InChI Key: DRQXSXUYMKNMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminopropyl)hydrazine hydrochloride, also known as 1-(2-aminopropyl)hydrazine hydrochloride, is a chemical compound with the molecular formula C3H10ClN3. It belongs to the family of hydrazines and is commonly used in various fields of research and industry. The IUPAC name for this compound is 1-hydrazineylpropan-2-amine hydrochloride .


Molecular Structure Analysis

The InChI code for (2-Aminopropyl)hydrazine hydrochloride is 1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H . This compound has a molecular weight of 125.6 .


Chemical Reactions Analysis

Hydrazines, including (2-Aminopropyl)hydrazine hydrochloride, can participate in various chemical reactions. For example, they can be converted to a hydrazone derivative by reaction with hydrazine (H2NNH2). This hydrazone formation is a variation of the imine forming reaction .

properties

IUPAC Name

1-hydrazinylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQXSXUYMKNMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopropyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminopropyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Aminopropyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Aminopropyl)hydrazine hydrochloride
Reactant of Route 4
(2-Aminopropyl)hydrazine hydrochloride
Reactant of Route 5
(2-Aminopropyl)hydrazine hydrochloride
Reactant of Route 6
(2-Aminopropyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.